Cas no 120422-91-5 (3-Methyl-1H-pyrazolo[4,3-c]pyridine)

3-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile building block for pharmaceutical intermediates. The methyl group at the 3-position enhances stability and influences electronic properties, making it suitable for further functionalization. Its rigid bicyclic framework offers a constrained geometry, which can be advantageous in the design of bioactive molecules targeting specific receptors or enzymes. The compound's synthetic utility and structural features make it valuable for research in drug discovery, particularly in the development of kinase inhibitors or CNS-active agents.
3-Methyl-1H-pyrazolo[4,3-c]pyridine structure
120422-91-5 structure
Product Name:3-Methyl-1H-pyrazolo[4,3-c]pyridine
CAS No:120422-91-5
MF:C7H7N3
MW:133.150580644608
MDL:MFCD11616891
CID:105011
PubChem ID:23242576
Update Time:2025-10-28

3-Methyl-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[4,3-c]pyridine,3-methyl-
    • 1H-PYRAZOLO[4,3-C]PYRIDINE,3-METHYL-(9CI)
    • 3-Methyl-1H-pyrazolo[4,3-c]pyridine
    • 3-Methyl-2H-pyrazolo[4,3-c]pyridine
    • 3-METHYL-5-AZA-1H-INDAZOLE
    • FT-0083698
    • FT-0651545
    • KB-32687
    • PB22527
    • RP19988
    • SureCN254869
    • 3-Mehtyl-5-aza-1H-indazole
    • 1H-Pyrazolo[4,3-c]pyridine,3-methyl
    • FCH897674
    • AK172152
    • 1H-PYRAZOLO[4,3-C]PYRIDINE, 3-METHYL-
    • SY099829
    • AS-42793
    • CS-0051271
    • Z1198341461
    • EN300-116059
    • SCHEMBL15233163
    • A15164
    • 120422-91-5
    • MFCD11616891
    • AMY17173
    • VEA42291
    • J-512827
    • SCHEMBL254869
    • AKOS006316645
    • MDL: MFCD11616891
    • Inchi: 1S/C7H7N3/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3,(H,9,10)
    • InChI Key: KHYQZSZRKAFYEK-UHFFFAOYSA-N
    • SMILES: N1C(C)=C2C=NC=CC2=N1

Computed Properties

  • Exact Mass: 133.06411
  • Monoisotopic Mass: 133.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • XLogP3: 0.9

Experimental Properties

  • PSA: 41.57

3-Methyl-1H-pyrazolo[4,3-c]pyridine Pricemore >>

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3-Methyl-1H-pyrazolo[4,3-c]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:120422-91-5)3-Methyl-1H-pyrazolo[4,3-c]pyridine
Order Number:A15164
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):5587.0
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3-Methyl-1H-pyrazolo[4,3-c]pyridine Related Literature

Additional information on 3-Methyl-1H-pyrazolo[4,3-c]pyridine

Introduction to 3-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS No: 120422-91-5)

3-Methyl-1H-pyrazolo[4,3-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 120422-91-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This bicyclic structure combines a pyrazole ring fused with a pyridine moiety, and the presence of a methyl substituent at the 3-position introduces unique electronic and steric properties that make it a valuable scaffold for drug discovery. The compound's molecular formula, C₈H₈N₄, reflects its nitrogen-rich nature, which is often exploited in the design of bioactive molecules.

The structural framework of 3-Methyl-1H-pyrazolo[4,3-c]pyridine positions it as a promising candidate for various therapeutic applications. Its dual heterocyclic system allows for interactions with multiple biological targets, making it a versatile building block in medicinal chemistry. Recent studies have highlighted its potential in the development of small-molecule inhibitors for enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases. The compound's ability to modulate biological pathways stems from its ability to engage with proteins and nucleic acids through hydrogen bonding, hydrophobic interactions, and π-stacking effects.

One of the most compelling aspects of 3-Methyl-1H-pyrazolo[4,3-c]pyridine is its synthetic accessibility. The compound can be readily prepared through multi-step organic reactions, including cyclocondensation and functional group transformations. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production. The availability of this scaffold has enabled researchers to explore its derivatives, further expanding its pharmacological potential. For instance, modifications at the 5-position or the methyl group have been shown to enhance binding affinity and selectivity towards specific biological targets.

In recent years, 3-Methyl-1H-pyrazolo[4,3-c]pyridine has been investigated for its role in addressing inflammatory diseases. Its structural features allow it to interact with inflammatory mediators and signaling pathways, such as NF-κB and MAPK cascades. Preclinical studies have demonstrated that certain derivatives of this compound exhibit anti-inflammatory effects comparable to existing therapeutics but with improved pharmacokinetic profiles. This has sparked interest in developing novel anti-inflammatory agents based on this scaffold.

The compound's relevance extends to the field of oncology as well. Researchers have identified that 3-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives can inhibit kinases involved in tumor growth and progression. By targeting these enzymes, the derivatives have shown promise in preclinical models of various cancers. The ability of these compounds to disrupt signaling pathways critical for cancer cell survival makes them attractive candidates for further development into clinical therapies.

Another area where 3-Methyl-1H-pyrazolo[4,3-c]pyridine has shown promise is in neurodegenerative diseases. Its ability to cross the blood-brain barrier has been exploited in the design of potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. Early-stage studies suggest that certain derivatives can modulate neurotransmitter systems and protect against neurotoxicity. These findings have opened new avenues for research into neuroprotective agents.

The chemical properties of 3-Methyl-1H-pyrazolo[4,3-c]pyridine also make it a valuable tool in chemical biology studies. Its fluorescence characteristics have been utilized in probes designed to study protein-protein interactions and cellular processes. By incorporating fluorophores into its structure, researchers can develop sensitive assays for drug discovery and biomarker identification.

From a computational chemistry perspective, 3-Methyl-1H-pyrazolo[4,3-c]pyridine has been extensively modeled to understand its interactions with biological targets. Molecular docking studies have revealed key binding pockets and residues that contribute to its bioactivity. These insights have guided the design of more potent derivatives with improved pharmacological properties.

The future prospects for 3-Methyl-1H-pyrazolo[4,3-c]pyridine are promising as ongoing research continues to uncover new therapeutic applications. Advances in synthetic methodologies are expected to further enhance access to this scaffold and its derivatives. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into clinical candidates.

In conclusion,3-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS No: 120422-91-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad range of potential applications. Its role in addressing inflammatory diseases, oncology, neurodegenerative disorders,and chemical biology underscores its importance as a drug discovery scaffold. As research progresses,this compound is poised to contribute significantly to the development of novel therapeutics that meet unmet medical needs.

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Amadis Chemical Company Limited
(CAS:120422-91-5)3-Methyl-1H-pyrazolo[4,3-c]pyridine
A15164
Purity:99%
Quantity:100g
Price ($):5587.0
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